molecular formula C13H10F3NO3S B6328609 4-[4-(Trifluoromethylsulfonyl)phenoxy]aniline CAS No. 1184552-07-5

4-[4-(Trifluoromethylsulfonyl)phenoxy]aniline

Cat. No. B6328609
CAS RN: 1184552-07-5
M. Wt: 317.29 g/mol
InChI Key: QSMOETZQVBDGMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(Trifluoromethylsulfonyl)phenoxy]aniline, also known as 4-[4-(TFMS)phenoxy]aniline, is a compound that has been studied for its potential applications in organic synthesis, chemical biology, and medicinal chemistry. It is an aromatic amine derivative that has been used in a variety of research applications due to its unique properties. This compound has been studied extensively due to its ability to act as a nucleophile and its relatively low toxicity. In

Scientific Research Applications

4-[4-(Trifluoromethylsulfonyl)phenoxy]aniline[this compound(TFMS)phenoxy]aniline is a versatile compound that has been used in a variety of scientific research applications. It has been used in the synthesis of heterocyclic compounds, such as pyridines and quinolines, as well as in the synthesis of organometallic compounds. Additionally, this compound has been used as a catalyst in organic transformations, such as the synthesis of amides, esters, and amines. Furthermore, it has been used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs.

Mechanism of Action

The mechanism of action of 4-[4-(Trifluoromethylsulfonyl)phenoxy]aniline[this compound(TFMS)phenoxy]aniline is not fully understood. However, it is believed that the compound acts as a nucleophile, which means that it can react with electrophilic centers, such as carbonyl groups, to form covalent bonds. Additionally, this compound can act as a chelating agent, which means that it can form complexes with metal ions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound[this compound(TFMS)phenoxy]aniline have not been extensively studied. However, it is believed that this compound can act as an antioxidant, which means that it can help to protect cells from oxidative damage. Additionally, this compound has been shown to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of prostaglandins.

Advantages and Limitations for Lab Experiments

4-[4-(Trifluoromethylsulfonyl)phenoxy]aniline[this compound(TFMS)phenoxy]aniline has several advantages for use in lab experiments. It is a relatively inexpensive compound that is readily available and can be easily synthesized. Additionally, it is a relatively non-toxic compound that can be used in a variety of reactions. However, this compound has some limitations. For example, it is not very soluble in aqueous solutions and can be difficult to purify.

Future Directions

There are several future directions for the use of 4-[4-(Trifluoromethylsulfonyl)phenoxy]aniline[this compound(TFMS)phenoxy]aniline. One potential application is in the synthesis of novel pharmaceuticals, such as anti-inflammatory drugs. Additionally, this compound could be used in the synthesis of organometallic compounds and other heterocyclic compounds. Furthermore, this compound could be used as a catalyst in organic transformations, such as the synthesis of amides, esters, and amines. Finally, this compound could be used as an antioxidant to protect cells from oxidative damage.

Synthesis Methods

4-[4-(Trifluoromethylsulfonyl)phenoxy]aniline[this compound(TFMS)phenoxy]aniline can be synthesized by a variety of methods, including the reaction of 4-[4-(Trifluoromethylsulfonyl)phenoxy]anilinefluorophenol with trifluoromethanesulfonyl aniline in the presence of a base, such as potassium carbonate. This reaction produces the desired compound in high yields. Additionally, this compound can be synthesized from 4-[4-(Trifluoromethylsulfonyl)phenoxy]anilinechlorophenol and trifluoromethanesulfonyl aniline in the presence of potassium carbonate.

properties

IUPAC Name

4-[4-(trifluoromethylsulfonyl)phenoxy]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO3S/c14-13(15,16)21(18,19)12-7-5-11(6-8-12)20-10-3-1-9(17)2-4-10/h1-8H,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSMOETZQVBDGMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OC2=CC=C(C=C2)S(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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